molecular formula C9H10BrCl B1651962 2-Bromo-4-chloro-1-(1-methylethyl)benzene CAS No. 1369828-32-9

2-Bromo-4-chloro-1-(1-methylethyl)benzene

Cat. No.: B1651962
CAS No.: 1369828-32-9
M. Wt: 233.53
InChI Key: BCARRKVCHXVTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chloro-1-(1-methylethyl)benzene: is an organic compound with the molecular formula C9H10BrCl. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, a chlorine atom at the fourth position, and an isopropyl group at the first position. This compound is often used in organic synthesis and various chemical reactions due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-4-chloro-1-(1-methylethyl)benzene involves the reaction of 2-(4-bromo-2-chlorophenyl)propan-2-ol with triethylsilane and trifluoroacetic acid in dichloromethane. The mixture is stirred at room temperature for 24 hours. Water is then added to the reaction solution, followed by extraction with ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The residue is purified by silica gel column chromatography using hexane as the eluent to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-1-(1-methylethyl)benzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and chlorine substituents on the benzene ring.

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles in nucleophilic substitution reactions. Typical reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives depending on the electrophile used.

    Nucleophilic Substitution: Products include compounds where the bromine or chlorine atoms are replaced by the nucleophile.

Scientific Research Applications

Chemistry: 2-Bromo-4-chloro-1-(1-methylethyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. It is often employed in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a starting material for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural properties make it valuable in the development of new materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-1-(1-methylethyl)benzene primarily involves its reactivity in electrophilic and nucleophilic substitution reactions. The presence of the bromine and chlorine atoms on the benzene ring makes it susceptible to attack by electrophiles and nucleophiles. The isopropyl group can also influence the reactivity and orientation of these reactions by providing steric hindrance and electronic effects .

Comparison with Similar Compounds

  • 2-Bromo-4-chloro-1-(chloromethyl)benzene
  • 1-Bromo-4-chloro-2-fluorobenzene
  • 2-Bromo-4-chlorotoluene

Comparison: 2-Bromo-4-chloro-1-(1-methylethyl)benzene is unique due to the presence of the isopropyl group, which provides distinct steric and electronic effects compared to similar compounds. This structural difference can influence the compound’s reactivity and the types of reactions it undergoes. For example, the isopropyl group can increase the compound’s resistance to certain types of nucleophilic substitution reactions compared to compounds with smaller substituents like methyl or chloromethyl groups .

Properties

IUPAC Name

2-bromo-4-chloro-1-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrCl/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCARRKVCHXVTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019340
Record name 2-Bromo-4-chloro-1-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369828-32-9
Record name 2-Bromo-4-chloro-1-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1369828-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-chloro-1-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-chloro-1-isopropylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.225.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Hydrochloric acid (152 g, 31% strength, 1.29 mol) was added dropwise to a suspension of 3-bromo-4-isopropylaniline (VII) (100 g, 0.43 mol) and water (150 g) at room temperature. The suspension was subsequently cooled to 5° C. and a solution of sodium nitrite (32.7 g, 0.46 mol) in water (140 g) was added dropwise over a period of 2 hours. After stirring for another 1 hour, amidosulphuric acid (2.5 g, 0.026 mol) was added. Copper(I) chloride (10.8 g, 0.11 mol), hydrochloric acid (202 g, 31%, 1.72 mol) and water (75 g) were placed in a second flask and the diazonium salt generated previously was added dropwise over a period of 30 minutes. After stirring for another 1.5 hours, the mixture was extracted with dichloromethane (250 g), the phases were separated and dichloromethane was distilled off under reduced pressure. The crude product obtained was purified by distillation. 2-Bromo-4-chloro-1-isopropylbenzene (62.6 g, 94.8 GC-% by area. 59% of theory) was obtained as a colourless oil.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
solvent
Reaction Step One
Quantity
32.7 g
Type
reactant
Reaction Step Two
Name
Quantity
140 g
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
202 g
Type
reactant
Reaction Step Four
Name
Copper(I) chloride
Quantity
10.8 g
Type
catalyst
Reaction Step Four
Name
Quantity
75 g
Type
solvent
Reaction Step Four
Quantity
2.5 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-chloro-1-(1-methylethyl)benzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-chloro-1-(1-methylethyl)benzene
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-chloro-1-(1-methylethyl)benzene
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-chloro-1-(1-methylethyl)benzene
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-chloro-1-(1-methylethyl)benzene
Reactant of Route 6
2-Bromo-4-chloro-1-(1-methylethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.